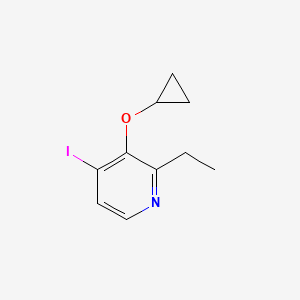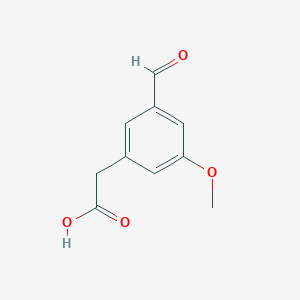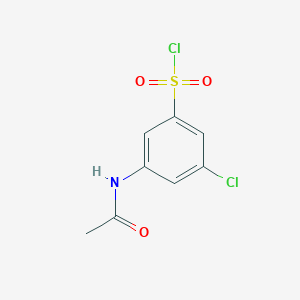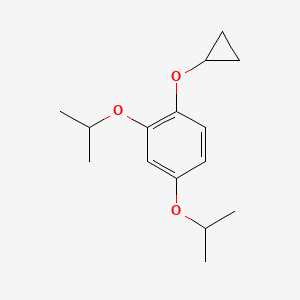
1-Cyclopropoxy-2,4-diisopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2,4-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a cyclopropoxy group and two isopropoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-2,4-diisopropoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with cyclopropyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-2,4-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2,4-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-2,4-diisopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyclopropoxy-2,4-diisopropoxybenzene include:
1,4-Diisopropoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-2,4-dimethoxybenzene: Contains methoxy groups instead of isopropoxy groups, which can affect its reactivity and interactions.
1-Cyclopropoxy-2,4-dihydroxybenzene:
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-13-7-8-14(18-12-5-6-12)15(9-13)17-11(3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
QJIHGFJTDISFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


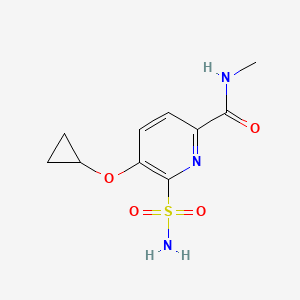

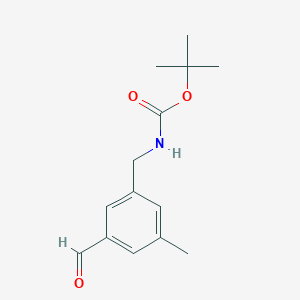

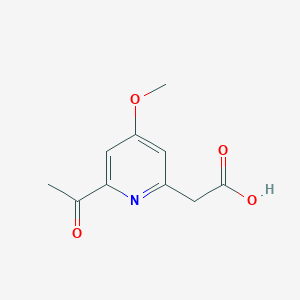
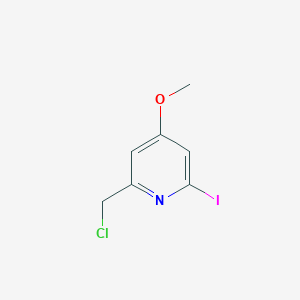
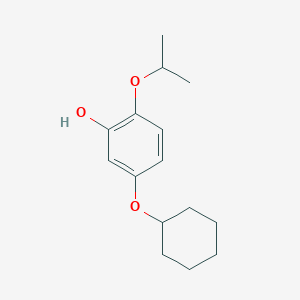
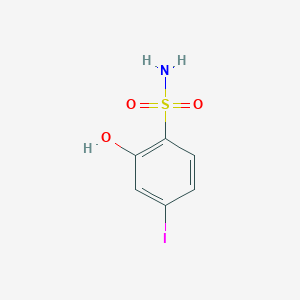
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

